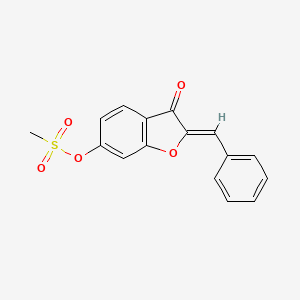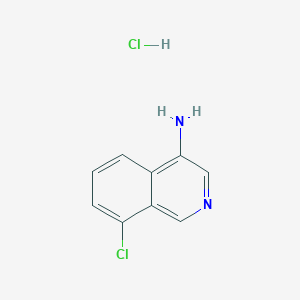![molecular formula C17H14ClN3OS2 B2963270 2-chloro-N-[2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]pyridine-4-carboxamide CAS No. 1365630-43-8](/img/structure/B2963270.png)
2-chloro-N-[2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-[2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]pyridine-4-carboxamide” is an organic compound. Unfortunately, there is not much specific information available about this compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature. It’s likely that it would participate in reactions typical of carboxamides and chloro-aromatic compounds .Applications De Recherche Scientifique
High Refractive Index Polyimides
Researchers synthesized transparent aromatic polyimides from thiophenyl-substituted benzidines, offering high refractive indices and small birefringences, along with good thermomechanical stabilities. These polyimides were developed through a two-step thermal polycondensation process, demonstrating potential applications in optical and electronic materials due to their transparency and colorlessness in the visible spectrum, as well as their high refractive indices (Tapaswi et al., 2015).
Antihypertensive Agents
A study on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases explored their potential as antihypertensive α-blocking agents. Starting materials like methyl 2-(thiazol-2-ylcarbamoyl)acetate were used to produce a variety of derivatives, demonstrating good antihypertensive activity and low toxicity. This research indicates the versatility of thiazolyl compounds in developing new medications (Abdel-Wahab et al., 2008).
Cytotoxic Activity of Thiopyrimidine Derivatives
New thiopyrimidine derivatives were synthesized and their cytotoxic activity was evaluated against various cancer cell lines. These compounds, derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, showed varying degrees of cytotoxicity, providing insights into the structural features conducive to anticancer activity. Some derivatives demonstrated weak activity against specific cancer cell lines, highlighting their potential in cancer research (Stolarczyk et al., 2018).
Glycine Transporter 1 Inhibitor
Research identified a potent and orally available glycine transporter 1 (GlyT1) inhibitor, showcasing its potential in modulating neurotransmitter levels. The compound exhibited favorable pharmacokinetic profiles and increased glycine levels in animal models, indicating its utility in neuroscience research and potential therapeutic applications (Yamamoto et al., 2016).
Thymidylate Synthase Inhibitors
A study on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines evaluated their potential as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. These inhibitors showed significant potency against human TS, offering a basis for the development of new antitumor and antibacterial agents. The research highlights the therapeutic potential of pyrimidine derivatives in treating diseases related to rapid cell division (Gangjee et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c1-10-7-13(24-17-20-11(2)9-23-17)3-4-14(10)21-16(22)12-5-6-19-15(18)8-12/h3-9H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHOOWNVZZKIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=NC(=CS2)C)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2963187.png)

![1-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2963189.png)

![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methoxybenzyl sulfone](/img/structure/B2963194.png)
![1-(indolin-1-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2963196.png)
![4-(7-ethoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2963201.png)

![5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2963203.png)

![N'-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2963206.png)
![2-Chloro-N-[1-(6-methoxypyridin-2-yl)propyl]acetamide](/img/structure/B2963207.png)


